Home > Products > Screening Compounds P145013 > 3-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
3-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine -

3-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Catalog Number: EVT-3635833
CAS Number:
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (5)

  • Compound Description: This compound is a key intermediate in the synthesis of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, some of which showed promising antimicrobial activity against S. aureus, E. coli, and C. albicans .

2. N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine (6a-j)

  • Compound Description: This series of compounds, derived from 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine, was synthesized and evaluated for antimicrobial activity. Compounds 6c and 6e showed notable antifungal activity, while compound 6e exhibited good antibacterial properties. Molecular docking studies revealed significant binding affinities of these derivatives to Mtb MurB .

3. 4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

  • Compound Description: This compound demonstrated antifungal activity against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea .

4. 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis .

5. 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA)

  • Compound Description: This compound, derived from Psidium guajava leaf extract, displayed potential anti-diabetic properties in a molecular docking study. It exhibited superior binding affinity compared to metformin against proteins implicated in diabetes, including 11β-HSD1, GFAT, SIRT6, and aldose reductase .

6. tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: The crystal structure of this compound was determined. .

7. 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

  • Compound Description: This compound is a medication used to combat muscular dystrophy. A novel preparation method for this compound and its intermediate compound was patented to improve upon the high cost, low yield and purity, and environmental concerns of the previous method . Crystalline forms of this compound have been developed for the treatment and prevention of diseases associated with premature terminating codons, including type III mucopolysaccharidosis, hemophilia A and B, neurofibromatosis 1 and 2, Parkinson's disease, cystic fibrosis, macular degeneration, cephalooculocutaneous telangiectasis, retinitis pigmentosa, tuberous sclerosis, Duchenne muscular dystrophy, Marfan's syndrome, and cancer .

8. Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

  • Compound Description: This compound represents a novel Hepatitis B virus (HBV) inhibitor synthesized through the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole .

9. 3-(4H-chromen-3-yl)-5-(pyrrolidin-l-ylmethyl)-1,2,4-oxadiazole (7a-e) & l-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (Sa-e) & 4-{[3-(4H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}inorpholine (3a-e)

  • Compound Description: These compounds were synthesized from 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole .

10. 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate

  • Compound Description: The crystal structure of this compound was determined. .

11. 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

  • Compound Description: A novel and efficient synthesis method for this compound was developed using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one .

12. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound, synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone, exhibits significant antioxidant activity, surpassing butylated hydroxytoluene as determined by the ferric reducing antioxidant power assay .

13. 3-(5-Naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine (NOP)

  • Compound Description: NOP effectively inhibits corrosion of mild steel in 1 M HCl, with an efficiency of 88.62% at 500 ppm at 298 K .

14. ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits preclinical antipsychotic-like and procognitive activities. In vitro studies showed that ADX47273 enhances the response to glutamate in cells expressing rat mGlu5 and competes with [3H]2-methyl-6-(phenylethynyl)pyridine for binding, indicating its interaction with the mGlu5 receptor. In vivo, ADX47273 modulates glutamate-mediated signal transduction pathways in the hippocampus and prefrontal cortex. The compound demonstrated efficacy in animal models relevant to antipsychotic drug treatment, reducing conditioned avoidance responding, apomorphine-induced climbing, and locomotor activities induced by phencyclidine, apomorphine, and amphetamine. Moreover, ADX47273 enhanced novel object recognition and reduced impulsivity in rats, suggesting procognitive effects. These findings highlight the potential of ADX47273 as a novel therapeutic agent for schizophrenia and cognitive impairment .

15. 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine

  • Compound Description: This compound displays moderate antifungal activity and has been characterized by X-ray crystallography and Density Functional Theory (DFT) calculations .

16. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

  • Compound Description: This compound, obtained from the reaction of 3,5-diamino-1,2,4-triazole with ethyl 2-picolinate, exhibits a distinct crystal structure characterized by a network of hydrogen bonds .

17. 3(5)-Substituted 1,2,4-oxadiazol-5(3)-aldoximes and 1,2,4-oxadiazole-5(3)-thiocarbohydroximates

  • Compound Description: These series of compounds were designed and synthesized as potential reactivators of organophosphate-inhibited acetylcholinesterase (AChE). They were evaluated for their ability to reactivate phosphonylated electric eel and human erythrocyte AChE. The 3-n-octyl- and 3-(1-naphthyl)-substituted aldoximes exhibited notable reactivation potencies, comparable to the benchmark pyridinium reactivators 2-PAM and HI-6. The thiocarbohydroximic acid S-esters, particularly those with 3-n-octyl- and 3-(1-naphthyl) substitutions, demonstrated potent reversible AChE inhibition. Furthermore, the 3-phenyl-substituted thiocarbohydroximate effectively antagonized AChE inhibition by ethyl p-nitrophenyl methylphosphonate (EPMP), suggesting its potential as a prophylactic agent against anti-AChE poisoning .

18. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid

    19. Alkyl 2-ethoxy-1-((2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylates

    • Compound Description: This family of compounds, prepared from alkyl 2-ethoxy-1-((2´-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-carboxylate, serves as key intermediates in synthesizing azilsartan, an angiotensin II receptor blocker used to treat hypertension .

    20. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

    • Compound Description: This series of compounds, derived from 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated promising antimicrobial activity, surpassing streptomycin in agar well diffusion assays. Docking studies suggested that their mechanism of action may involve interactions with the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD), both potential targets for novel antibiotics. Notably, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide emerged as the most potent antimicrobial agent among the tested compounds, exhibiting the highest binding affinity for the active site of TrmD .

    21. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

    • Compound Description: The crystal structure of this compound was determined .

    22. Chromium(III) complexes with 1,2,4-diazaphospholide and 2,6-bis(N-1,2,4-diazaphosphol-1-yl) pyridine ligands

    • Compound Description: This family of compounds involved the coordination of chromium(III) with 1,2,4-diazaphospholide ligands, specifically 3,5-di-tert-butyl-1,2,4-diazaphospholide and 3,5-di-phenyl-1,2,4-diazaphospholide, and a 2,6-bis(N-1,2,4-diazaphosphol-1-yl)pyridine ligand. The resulting chromium(III) complexes adopted pseudo-octahedral configurations as revealed by X-ray diffraction analysis. Electron paramagnetic resonance (EPR) spectroscopy confirmed the presence of a Cr(III) center in an octahedral environment for one of the complexes. Magnetic susceptibility measurements indicated that the complexes exhibited paramagnetic behavior, with magnetic moments consistent with the presence of three unpaired electrons, as expected for Cr(III) ions .

    23. Methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate

    • Compound Description: This compound was prepared through the reaction of methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. Its molecular structure, determined by X-ray crystallography, exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions, which contribute to its packing arrangement in the solid state .

    24. 3-Aryl-4-(5-aryl-Δ2-l,2,4-oxadiazolin-3-yl)sydnones and 3-Aryl-4-(5-aryl-l,2,4-oxadiazol-3-yl)sydnones

    • Compound Description: The 13C NMR spectra of a series of 3-aryl-4-(5-aryl-Δ2-1,2,4-oxadiazolin-3-yl)sydnones and 3-aryl-4-(5-aryl-1,2,4-oxadiazol-3-yl)sydnones were studied in detail to analyze their structural features and electronic properties .

    25. 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol

    • Compound Description: This compound, synthesized from benzamidoxime and ethyl salicylate, showed low toxicity against Artemia salina with a LC50 of 565.100 μg/mL. It also exhibited antifungal activity against Rhizopus orizae, with minimum inhibitory and fungicidal concentrations of 4000 μg/mL .

    Properties

    Product Name

    3-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

    IUPAC Name

    5-[2-(2-phenylethyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

    Molecular Formula

    C21H17N3O

    Molecular Weight

    327.4 g/mol

    InChI

    InChI=1S/C21H17N3O/c1-2-7-16(8-3-1)12-13-17-9-4-5-11-19(17)21-23-20(24-25-21)18-10-6-14-22-15-18/h1-11,14-15H,12-13H2

    InChI Key

    RNKBMGVGOPXVCY-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)CCC2=CC=CC=C2C3=NC(=NO3)C4=CN=CC=C4

    Canonical SMILES

    C1=CC=C(C=C1)CCC2=CC=CC=C2C3=NC(=NO3)C4=CN=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.